4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex synthetic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 402.45 g/mol. This compound features a unique combination of functional groups that may confer specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be classified under the category of thieno[3,4-c]pyrazole derivatives. Thieno[3,4-c]pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific structure of 4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide suggests potential interactions with various biological targets, although detailed studies are necessary to elucidate these interactions.
The synthesis of 4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves several steps:
The molecular structure of 4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can be represented using various structural notations:
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43
This representation highlights the connectivity between atoms in the molecule and provides insights into its geometric configuration.
The compound may participate in several chemical reactions typical for amides and heterocycles:
These reactions are essential for modifying the compound to improve its efficacy or selectivity in biological applications.
Potential mechanisms could involve:
Further research is required to elucidate these pathways and confirm its biological targets.
The physical properties of 4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
This compound has potential applications in various scientific fields:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7